N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-fluorophenyl group at position 1, a pyridin-3-yl group at position 5, and a carboxamide linkage to a 2,3-dihydro-1,4-benzodioxin moiety. This structural architecture confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry research. The 1,2,3-triazole ring, often synthesized via click chemistry, enhances metabolic stability and facilitates interactions with biological targets .
Properties
Molecular Formula |
C22H16FN5O3 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxamide |
InChI |
InChI=1S/C22H16FN5O3/c23-15-3-6-17(7-4-15)28-21(14-2-1-9-24-13-14)20(26-27-28)22(29)25-16-5-8-18-19(12-16)31-11-10-30-18/h1-9,12-13H,10-11H2,(H,25,29) |
InChI Key |
IXVYDSFSJZAOHM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)F)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the click chemistry method, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound is explored for its pharmacological activities. It may act as an enzyme inhibitor, receptor agonist, or antagonist, contributing to the development of new medications for various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. In contrast, the 3,4-dimethylphenyl substituent () provides electron-donating effects, which may alter metabolic stability .
- Pyridine Position : Pyridin-3-yl (target) vs. pyridin-4-yl () alters hydrogen-bonding interactions. Pyridin-4-yl’s lone pair orientation may favor binding to specific enzyme pockets .
Physicochemical Properties
*Estimated using fragment-based methods.
Key Trends:
- Reduced rotatable bonds in the 5-[(4-FPA)] analog () may improve metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
